molecular formula C7H12O3 B025891 Butyl (2R)-oxirane-2-carboxylate CAS No. 110994-89-3

Butyl (2R)-oxirane-2-carboxylate

Cat. No.: B025891
CAS No.: 110994-89-3
M. Wt: 144.17 g/mol
InChI Key: PDIRPVPNNLOAKW-ZCFIWIBFSA-N
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Description

Butyl (2R)-oxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers This compound is characterized by the presence of an oxirane ring (epoxide) attached to a butyl ester group The (2R) designation indicates the specific stereochemistry of the molecule, meaning that the oxirane ring is in the R-configuration at the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl (2R)-oxirane-2-carboxylate can be achieved through several methods. One common approach involves the reaction of butyl chloroacetate with a base such as sodium hydroxide to form butyl glycolate. This intermediate is then subjected to epoxidation using a peracid, such as m-chloroperoxybenzoic acid (mCPBA), to yield this compound.

Another method involves the use of butyl acrylate as a starting material. The acrylate undergoes a Michael addition with a nucleophile, followed by cyclization to form the oxirane ring. This method can be optimized by using specific catalysts and reaction conditions to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and sustainable production processes. The use of flow microreactors has been shown to enhance the efficiency and versatility of the synthesis of tertiary butyl esters, including this compound .

Chemical Reactions Analysis

Types of Reactions

Butyl (2R)-oxirane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.

    Reduction: The ester group can be reduced to form alcohols or aldehydes.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to open the oxirane ring.

Major Products Formed

    Oxidation: Diols or hydroxy acids.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted alcohols, amines, or ethers.

Scientific Research Applications

Butyl (2R)-oxirane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it valuable for the development of new synthetic methodologies.

    Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides and esters. It serves as a model substrate for investigating the mechanisms of epoxide hydrolases and esterases.

    Medicine: Research into the biological activity of this compound and its derivatives may lead to the development of new pharmaceuticals, particularly those targeting specific enzymes or pathways.

    Industry: The compound is used in the production of specialty chemicals, including polymers and resins, due to its ability to undergo various chemical transformations.

Mechanism of Action

The mechanism of action of butyl (2R)-oxirane-2-carboxylate involves its reactivity towards nucleophiles. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. When a nucleophile attacks the oxirane ring, it opens up, leading to the formation of a new carbon-oxygen bond. This reactivity is exploited in various chemical reactions to introduce new functional groups or to modify existing ones.

In biological systems, enzymes such as epoxide hydrolases can catalyze the hydrolysis of the oxirane ring, converting it into a diol. This reaction is important for the detoxification of epoxide-containing compounds and for the regulation of biological processes involving epoxides.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2R)-oxirane-2-carboxylate: Similar structure but with an ethyl ester group instead of a butyl ester group.

    Methyl (2R)-oxirane-2-carboxylate: Similar structure but with a methyl ester group.

    Propyl (2R)-oxirane-2-carboxylate: Similar structure but with a propyl ester group.

Uniqueness

Butyl (2R)-oxirane-2-carboxylate is unique due to its specific stereochemistry and the presence of a butyl ester group. The butyl group provides different steric and electronic properties compared to shorter or longer alkyl chains, which can influence the compound’s reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for studying the effects of ester group variations on the reactivity and properties of oxirane derivatives.

Properties

IUPAC Name

butyl (2R)-oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-3-4-9-7(8)6-5-10-6/h6H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIRPVPNNLOAKW-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)[C@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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